

3-(2,2-Dimethylpropyl)pyrrolidine molecular weight and formula

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Compound of Interest

Compound Name: 3-(2,2-Dimethylpropyl)pyrrolidine

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A Technical Overview of 3-(2,2-Dimethylpropyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of **3-(2,2-Dimethylpropyl)pyrrolidine**, a substituted pyrrolidine of interest in chemical synthesis and potential drug discovery. The pyrrolidine ring is a fundamental scaffold in numerous natural products and synthetic drugs, making its derivatives valuable building blocks for medicinal chemistry.

Molecular and Physicochemical Properties

The fundamental molecular and predicted physicochemical properties of **3-(2,2-Dimethylpropyl)pyrrolidine** are summarized below. These properties are essential for its application in experimental settings, influencing factors such as solubility, reactivity, and pharmacokinetic profiles in potential drug candidates.



Property	Value	Reference
Molecular Formula	C ₉ H ₁₉ N	[1][2][3][4]
Molecular Weight	141.25 g/mol	[1][2][3][4]
CAS Number	1337112-03-4	[1][2][3]
Boiling Point (Predicted)	177.5 ± 8.0 °C	[3]
Density (Predicted)	0.821 ± 0.06 g/cm ³	[3]
pKa (Predicted)	10.50	[3]
SMILES Code	CC(C)(C)CC1CNCC1	[2]

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of 3-(2,2-

Dimethylpropyl)pyrrolidine are not extensively documented in publicly available literature, the synthesis of 3-substituted pyrrolidines is a well-established area of organic chemistry. The following represents a generalized approach that could be adapted for the synthesis of this specific compound, based on common methodologies for similar structures.

General Synthetic Strategy: Palladium-Catalyzed Hydroarylation

A plausible synthetic route for 3-substituted pyrrolidines involves the palladium-catalyzed hydroarylation of N-protected pyrrolines. This method allows for the direct introduction of an aryl or alkyl group at the 3-position of the pyrrolidine ring.

Reaction Scheme:

- Starting Materials: An appropriately N-protected 3-pyrroline and a suitable organometallic reagent containing the 2,2-dimethylpropyl (neopentyl) group.
- Catalyst: A palladium-based catalyst, often in conjunction with a phosphine ligand.
- Reaction Conditions: The reaction would typically be carried out in an inert solvent under an inert atmosphere. The temperature and reaction time would need to be optimized for the



specific substrates.

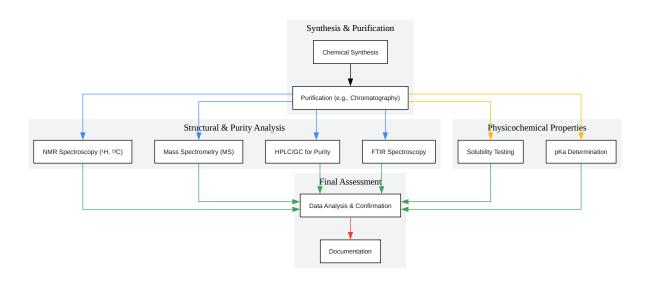
 Workup and Purification: Following the reaction, a standard aqueous workup would be performed, followed by extraction with an organic solvent. The crude product would then be purified using column chromatography.

Note: The stereochemistry of the final product would be a critical consideration, and the choice of catalyst and reaction conditions could influence the diastereoselectivity of the reaction.

Logical Workflow for Compound Characterization

Given the nature of **3-(2,2-Dimethylpropyl)pyrrolidine** as a chemical building block, a logical workflow for its characterization after synthesis is crucial. The following diagram illustrates a typical process for confirming the identity, purity, and structure of a newly synthesized compound.





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Caption: Logical workflow for the characterization of a synthesized chemical compound.

This guide provides a foundational understanding of **3-(2,2-Dimethylpropyl)pyrrolidine** based on available data. Further experimental investigation would be necessary to fully elucidate its properties and potential applications.

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